"3-(Methoxycarbonyl)-4-methylbenzoic acid" chemical properties
"3-(Methoxycarbonyl)-4-methylbenzoic acid" chemical properties
An In-depth Technical Guide to 3-Methoxy-4-methylbenzoic Acid
Introduction
3-Methoxy-4-methylbenzoic acid, also known by its synonyms 3-Methoxy-p-toluic acid and 4-Methyl-m-anisic acid, is a substituted benzoic acid derivative with significant applications in the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring methoxy, methyl, and carboxylic acid functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Methoxy-4-methylbenzoic acid is presented in the table below. This data is essential for its identification, handling, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 3-Methoxy-4-methylbenzoic acid | [2][3][4] |
| CAS Number | 7151-68-0 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₉H₁₀O₃ | [2][3][4][6][7][9] |
| Molecular Weight | 166.17 g/mol | [1][7][8] |
| Appearance | White to off-white crystalline powder or light yellow powder | [1][10] |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Not specified in search results | |
| InChI | 1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | [2][9][11] |
| InChIKey | CEAVPXDEPGAVDA-UHFFFAOYSA-N | [2][9][11] |
| SMILES | COc1cc(ccc1C)C(O)=O | [9] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the available spectral information for 3-Methoxy-4-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
| ¹H NMR | Not specified | Not specified in search results | [12] |
| ¹³C NMR | Not specified | Not specified in search results | [9][12] |
Note: While search results indicate the availability of NMR data, specific peak assignments were not provided.
Infrared (IR) Spectroscopy
The NIST WebBook provides an IR spectrum for 3-Methoxy-4-methylbenzoic acid in the gas phase.[2] Key absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS)
An electron ionization mass spectrum is available for this compound.[3] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of its structure.
Synthesis and Experimental Protocols
3-Methoxy-4-methylbenzoic acid is typically synthesized through multi-step organic reactions.[6] Common starting materials include substituted phenols or toluenes, which undergo reactions such as carboxylation and etherification.[6]
One documented synthetic approach involves the methylation of 3-hydroxy-4-methylbenzoic acid.[13]
Example Experimental Protocol: Methylation of 3-hydroxy-4-methylbenzoic acid
This protocol is based on a patented process for the preparation of aromatic methyl methoxycarboxylates.[13]
Materials:
-
3-hydroxy-4-methylbenzoic acid
-
3-methoxy-4-methylbenzoic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulphate ((CH₃)₂SO₄)
-
Water
Procedure:
-
A mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid is dissolved in water with potassium hydroxide.[13]
-
Dimethyl sulphate is added dropwise to the solution at a controlled temperature (e.g., 40°C) over several hours.[13] The pH is maintained at 10.8-11 by the addition of KOH.[13]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[13]
-
The resulting ester (methyl 3-methoxy-4-methylbenzoate) is separated, washed with water, and dried under vacuum.[13]
-
The aqueous phase is then acidified to precipitate any unreacted 3-methoxy-4-methylbenzoic acid, which can be recovered by filtration and reused in subsequent batches.[13]
Caption: A flowchart illustrating the synthesis of methyl 3-methoxy-4-methylbenzoate.
Applications in Drug Development
3-Methoxy-4-methylbenzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its functional groups allow for a range of chemical modifications, such as esterification, amidation, and halogenation.[1] This versatility makes it a valuable intermediate in the development of new drug candidates, including anti-inflammatory and analgesic agents, as well as drugs targeting the cardiovascular and central nervous systems.[1] It is also utilized in medicinal chemistry research for structure-activity relationship (SAR) studies.[1]
Caption: The utility of 3-Methoxy-4-methylbenzoic acid as a versatile intermediate.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Methoxy-4-methylbenzoic acid requires careful handling in a laboratory or industrial setting.[5][10]
General Handling:
-
Do not breathe dust.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate safety glasses or chemical goggles.[5][10][16]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[5][10][14][16]
-
Respiratory Protection: Under normal use conditions, respiratory protection may not be required. A particle filter may be recommended if dust is generated.[5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[5][10][14][16]
-
Incompatible with strong oxidizing agents.[5]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5][15]
-
Skin Contact: Wash off immediately with soap and plenty of water.[5][15]
-
Ingestion: Clean mouth with water and get medical attention.[5]
Conclusion
3-Methoxy-4-methylbenzoic acid is a chemical compound with significant utility, particularly as an intermediate in the pharmaceutical industry. A thorough understanding of its chemical and physical properties, spectral characteristics, and safe handling procedures is essential for its effective and safe use in research and development. The synthetic routes to this compound are well-established, ensuring its availability for various applications. As drug discovery and development continue to advance, the importance of versatile building blocks like 3-Methoxy-4-methylbenzoic acid is likely to grow.
References
- 1. srinichem.com [srinichem.com]
- 2. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]
- 3. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]
- 4. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Methoxy-4-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 9. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR [m.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 3-Methoxy-4-methylbenzoic acid(7151-68-0) IR Spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. fishersci.com [fishersci.com]
- 16. westliberty.edu [westliberty.edu]
